molecular formula C16H15N3O3 B11803093 2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B11803093
M. Wt: 297.31 g/mol
InChI Key: UWSYWFFSPZBMEK-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a phenol group and a dimethoxyphenyl group. Triazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with phenyl isothiocyanate to yield the triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound can also interfere with cellular pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the presence of both a triazole ring and a phenol group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol

InChI

InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)15-17-16(19-18-15)11-5-3-4-6-12(11)20/h3-9,20H,1-2H3,(H,17,18,19)

InChI Key

UWSYWFFSPZBMEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3O)OC

Origin of Product

United States

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